1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one
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Overview
Description
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-(2-chloroethoxy)ethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one derivatives, while substitution reactions can produce various halogenated piperidines .
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in drug development.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine moieties allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2-Hydroxyethyl)piperidine: This compound is structurally similar but lacks the additional ethoxy group.
Uniqueness: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ethoxy groups enhances its solubility and ability to participate in diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2176-48-9 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]piperidin-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8-13-7-5-10-4-2-1-3-9(10)12/h11H,1-8H2 |
InChI Key |
BISIKHAIUSREFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCOCCO |
Origin of Product |
United States |
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